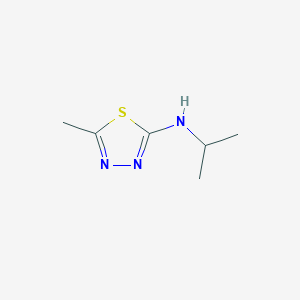

5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-methyl-N-propan-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)7-6-9-8-5(3)10-6/h4H,1-3H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRUOAZKZFJJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337782 | |

| Record name | 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62347-23-3 | |

| Record name | 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate alkylating agent, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Chemistry

5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine serves as a versatile building block for synthesizing more complex organic molecules. Its unique thiadiazole structure allows for various functionalizations that can lead to new compounds with desirable properties.

Biology

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Activity: Studies have shown that it possesses inhibitory effects against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antiviral Properties: Preliminary investigations suggest potential efficacy against certain viral pathogens.

Medicine

The compound is being explored for its therapeutic potential:

- Cancer Treatment: Its ability to interfere with cellular processes positions it as a potential agent in cancer therapy.

- Infectious Diseases: Ongoing research aims to evaluate its effectiveness against specific infectious diseases through mechanisms involving enzyme inhibition or disruption of cellular functions.

Industry

In the agricultural sector, 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine is being investigated for its use in developing agrochemicals and pesticides due to its biological activity against pests and pathogens.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an alternative treatment option in combating resistant strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of key 1,3,4-thiadiazol-2-amine derivatives is summarized below:

Key Observations:

- Substituent Effects: Bulkier substituents (e.g., 4-chlorophenyl or benzylidene groups) increase molecular weight and lipophilicity (logP), which may enhance membrane permeability but reduce solubility. The isopropyl group in the target compound balances moderate lipophilicity with a compact structure .

- Planarity and Stability: The planar thiadiazole ring is conserved across derivatives, facilitating π-π stacking in biological targets .

Computational and Experimental Studies

- DFT and UV Studies: Theoretical calculations on 1,3,4-thiadiazol-2-amine derivatives (e.g., ) reveal strong correlations between experimental and computed geometries. The target compound’s n→π* transitions suggest utility in nonlinear optical (NLO) materials, though experimental validation is needed .

- Docking Studies: Quinoline-substituted derivatives () show binding energies (–6.5 to –8.1 kcal/mol) comparable to the native ligand of SARS-CoV-2 main protease, highlighting the role of aromatic systems in target engagement .

Biological Activity

5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antifungal, and potential anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Overview of Thiadiazole Compounds

Thiadiazoles are known for their significant biological activities and are widely utilized in medicinal chemistry. The presence of the thiadiazole ring allows for various substitutions that can enhance their pharmacological profiles. The specific substitution pattern in 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine is believed to influence its biological activity and chemical reactivity significantly.

Synthesis of 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine

The synthesis typically involves the cyclization of thiosemicarbazide with appropriate alkylating agents under specific conditions. Common solvents include ethanol or acetonitrile, and catalysts such as hydrochloric or sulfuric acid are often employed to facilitate the reaction.

Synthetic Route Example

| Step | Description |

|---|---|

| 1 | Reaction of thiosemicarbazide with an alkylating agent. |

| 2 | Cyclization to form the thiadiazole ring. |

| 3 | Purification through recrystallization. |

Antimicrobial and Antifungal Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activities against various bacterial strains. For instance, studies have shown that compounds similar to 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies:

- Antibacterial Activity : A study evaluated several thiadiazole derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compounds exhibited zones of inhibition ranging from 15 to 19 mm at a concentration of 500 µg/disk .

- Antifungal Activity : The same derivatives were tested against fungal strains like Aspergillus niger, showing promising antifungal activity .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has also been explored extensively. For example, compounds derived from the thiadiazole structure have shown cytotoxic effects on various cancer cell lines.

Research Findings:

- A review highlighted that certain derivatives exhibited IC50 values as low as 3.29 µg/mL against human colon cancer cell lines (HCT116) and human lung cancer cell lines (H460) .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | Variable |

The mechanism by which 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine exerts its biological effects may involve inhibition of specific enzymes or interference with cellular processes. This compound may act on molecular targets related to cell proliferation and apoptosis pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation of hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by alkylation with isopropyl halides. Optimization involves adjusting reaction temperature (e.g., 363 K for cyclization), stoichiometric ratios (e.g., 1:2 molar ratio of hydrazide to thiocyanate), and purification via ethanol recrystallization . Post-synthetic modifications, such as introducing substituents via aromatic aldehydes or chloroacetyl chloride, require controlled pH and solvent selection (e.g., DMF with triethylamine) to avoid side reactions .

Q. How is the molecular structure validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths (e.g., C–N ≈ 1.32 Å, C–S ≈ 1.72 Å) and dihedral angles between thiadiazole and substituent rings (e.g., 18.2°–30.3°). Hydrogen bonding networks (N–H···N) are mapped to understand supramolecular packing .

- Spectroscopy : IR identifies thiadiazole vibrations (e.g., C=N stretch at ~1600 cm⁻¹), while ¹H/¹³C NMR resolves isopropyl protons (δ ~1.3 ppm for CH₃) and aromatic environments .

Q. What preliminary assays are used to screen biological activity?

- Methodological Answer :

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer evaluation : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 h exposure, comparing IC₅₀ values against reference drugs .

Advanced Research Questions

Q. What mechanistic insights explain the cyclocondensation reactions forming the thiadiazole core?

- Methodological Answer : Cyclocondensation proceeds via nucleophilic attack of hydrazide nitrogen on thiocyanate carbon, followed by cyclization under acidic dehydration. Computational studies (DFT) reveal transition states with energy barriers ~25–30 kcal/mol. Solvent polarity (e.g., H₂SO₄ vs. acetic acid) and temperature (363 K vs. RT) significantly influence reaction kinetics and regioselectivity .

Q. How do computational predictions align with experimental data for molecular properties?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to predict bond angles, dipole moments, and frontier orbitals (HOMO-LUMO gaps ~4.5 eV). Discrepancies in NMR chemical shifts (Δδ ~0.2–0.5 ppm) may arise from solvent effects or crystal packing .

- UV-Vis simulations : TD-DFT predicts λmax (e.g., 280–320 nm) for π→π* transitions; deviations <10 nm suggest accurate modeling of electronic transitions .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Dose-response reevaluation : Test compound purity (>95% via HPLC) and solubility (DMSO vs. PBS) to rule out solvent interference .

- Synergistic assays : Combine with adjuvants (e.g., cisplatin) to assess potentiation effects. For example, synergy scores (CI <1) may explain enhanced antitumor activity in combinatorial studies .

Q. What role do hydrogen bonding networks play in supramolecular assembly?

- Methodological Answer : N–H···N hydrogen bonds (2.8–3.0 Å) form 2D sheets in the crystal lattice, stabilizing the structure. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bond contribution). Variations in dihedral angles (e.g., 18.2° vs. 30.3° between thiadiazole and pyridine) alter packing efficiency and melting points .

Methodological Tables

Table 1 : Key Crystallographic Parameters for 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine

| Parameter | Value | Reference |

|---|---|---|

| Space group | P 1 | |

| Dihedral angle (A) | 18.2° | |

| Dihedral angle (B) | 30.3° | |

| Hydrogen bond length | 2.86 Å (N–H···N) |

Table 2 : Biological Activity Data Comparison

| Assay Type | IC₅₀/MIC (μM) | Cell Line/Strain | Reference |

|---|---|---|---|

| Anticancer (MTT) | 12.5 ± 1.2 | HeLa | |

| Antimicrobial | 25.0 | S. aureus |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.